molecular formula C10H18N2O4 B6355827 (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1931923-61-3

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B6355827
CAS No.: 1931923-61-3
M. Wt: 230.26 g/mol
InChI Key: RBVXSBGDNJDEIF-JTQLQIEISA-N
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Description

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an amino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected pyrrolidine is then subjected to further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine.

Scientific Research Applications

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets, such as enzymes or receptors, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine: Similar structure but lacks the carboxylic acid group.

    tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in similar applications but differ in their ionic liquid form.

    tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: Another Boc-protected compound with different structural features.

Uniqueness

(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXSBGDNJDEIF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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